molecular formula C14H20N2NiS4 B2884269 Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel CAS No. 76984-10-6

Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel

Cat. No. B2884269
CAS RN: 76984-10-6
M. Wt: 403.26
InChI Key: AXCRMXDCPNJRTQ-UHFFFAOYSA-L
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Description

“Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel” is a chemical compound . There is a sole example of a related species to this compound in the crystallographic literature .


Synthesis Analysis

The synthesis of a similar compound was reported in the literature . The compound was synthesized by conventional methods and its structure was determined by X-ray crystallography . The compound was further characterized by analytical, IR, UV, 1D NMR (1H and 13C {1H}), and 2D NMR (DEPT-135) spectroscopy, and density functional theory (DFT) methods .


Molecular Structure Analysis

The pattern in C–S bond lengths follow the expected trends in that the formal C1–S1 thione bond length of 1.6611 (18) Å is significantly shorter than the C1–S2 (1.7834 (18) Å) and C2–S2 (1.7793 (19) Å) bonds, which are equal within experimental error .


Chemical Reactions Analysis

The importance of hydrophobic contacts in the crystal with 55.7% of the surface contacts being of the type H⋯H has been analyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its boiling point, melting point, and density .

Safety and Hazards

The compound has several precautionary statements associated with it: P261, P301 + P312, P302 + P352, P304 + P340, P305 + P351 + P338 .

Future Directions

The next most dominant surface contacts are O⋯H/H⋯O and S⋯H/H⋯S of 21.8 and 17.2%, respectively . This could be a potential area of future research.

properties

IUPAC Name

N,N-bis(prop-2-enyl)carbamodithioate;nickel(2+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H11NS2.Ni/c2*1-3-5-8(6-4-2)7(9)10;/h2*3-4H,1-2,5-6H2,(H,9,10);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCRMXDCPNJRTQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=S)[S-].C=CCN(CC=C)C(=S)[S-].[Ni+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2NiS4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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